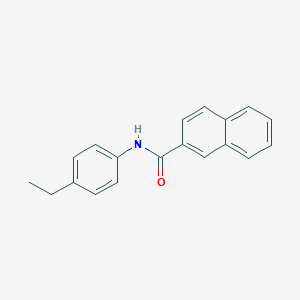

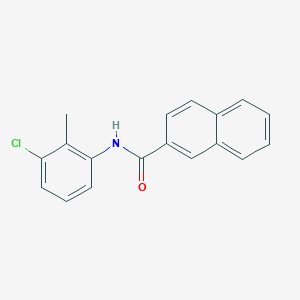

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide, also known as S 33084, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine sulfonamides, which have shown promising results in treating various diseases such as cancer, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Medicinal Chemistry

New Synthesis Methods : Research has led to the development of new synthesis methods for sulfonamides, with a focus on adenosine A2B receptor antagonists. These methods have demonstrated improved yields and potency, as seen in the synthesis of sulfonamides like PSB-601, which exhibits high selectivity and potency at A2B receptors (Luo Yan et al., 2006).

Chemokine Receptor Inhibition : Sulfonamide derivatives, such as N-Arylsulfonyl-α-amino carboxamides, have been identified as potent and selective inhibitors of chemokine receptors like CCR10. These have shown efficacy in models of dermatological inflammatory conditions, providing insights into potential therapeutic applications (Asitha Abeywardane et al., 2016).

Pharmacological Activities : The pharmacological activities of molecules containing the sulfonamide moiety have been extensively studied, showing that different molecular structures lead to varied pharmacological effects. This research is crucial in the development of new drugs, particularly for anti-inflammatory purposes (K. Shakuntala et al., 2017).

Molecular Structure and Crystallography

Crystal Structure Analysis : Studies on the crystal structures of different N-aryl-2,5-dimethoxybenzenesulfonamides have revealed diverse molecular conformations stabilized by various intra- and intermolecular hydrogen bonds. This has implications for the design and synthesis of new compounds with specific properties (W. Siddiqui et al., 2008).

Supramolecular Architecture : Investigations into different sulfonamides have shown that the nature of intermolecular interactions, like hydrogen bonding, significantly influences the supramolecular architectures. This knowledge is vital for the understanding and manipulation of molecular interactions in various applications (K. Naktode et al., 2012).

Biological Screening and Fingerprint Applications

Biological Activity Screening : A series of sulfonamides derived from N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for various biological activities like antibacterial, antifungal, and anthelmintic activity. Some compounds in this series have shown significant activities, indicating potential for drug development (G. Khan et al., 2019).

Fingerprint Detection : Certain sulfonamide derivatives have shown promise in latent fingerprint analysis, indicating their potential use in forensic science for detecting hidden fingerprints on various surfaces (G. Khan et al., 2019).

Mechanism of Action

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide are A G protein-coupled receptors . These receptors play a crucial role in responding to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .

Mode of Action

This compound interacts with its targets, leading to a series of biochemical reactions. It exhibits alpha-adrenergic agonist activity and interacts with octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . These interactions lead to overexcitation, potentially causing paralysis and death in certain organisms .

Biochemical Pathways

The compound affects the Tox21-nuclear receptor signaling and stress response pathways . By interacting with diverse receptors in these pathways, it can influence a wide range of biological responses. The exact downstream effects depend on the specific context and the organisms involved.

Pharmacokinetics

In silico admet assays predict that the compound and its metabolites can pass theblood-brain barrier (BBB) . This suggests that it can induce toxicity in both the central and peripheral nervous systems .

Result of Action

The compound’s action results in cytotoxic effects, as demonstrated by MTT and PC assays in HepG2 cells . Amitraz, a related compound, was found to be more cytotoxic than its metabolites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is volatile and almost insoluble in water . Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater .

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKEBCXPWYSAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500161.png)

![ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500163.png)

![Ethyl 4-(2-amino-2-oxoethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B500166.png)

![2-[2-oxo-2-(2-thienyl)ethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazole-3,4-dione](/img/structure/B500167.png)

![ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4'',3'':4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate](/img/structure/B500168.png)

![2-(4-fluorophenyl)-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B500172.png)

![2-(4-Methoxyphenyl)-7,8-dimethyl-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B500173.png)

![7,8-dimethyl-2-(2-thienyl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B500174.png)

![Ethyl 4,5-dimethyl-2-[(morpholinocarbothioyl)amino]-3-thiophenecarboxylate](/img/structure/B500175.png)

![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)